2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a spiro linkage, which connects two cyclic structures, resulting in a rigid and stable molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves multiple steps, typically starting with the preparation of the core spiro structure. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 9-chloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
- 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
Uniqueness
The uniqueness of 2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] lies in its specific spiro structure and the presence of chlorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18Cl2N2O |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
9-chloro-2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C20H18Cl2N2O/c21-14-5-3-13(4-6-14)17-12-18-16-11-15(22)7-8-19(16)25-20(24(18)23-17)9-1-2-10-20/h3-8,11,18H,1-2,9-10,12H2 |
InChI Key |
JIYYHRHLIIVOHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.